tert-Butyl (4S)-4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate
Description
tert-Butyl (4S)-4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc)-protected amine, a difluorinated ring at positions 3 and 3, and an aminomethyl substituent at the 4-position with (S)-stereochemistry. Its molecular formula is C₁₁H₂₀F₂N₂O₂, with a molecular weight of 250.29 g/mol . The compound is structurally significant as a building block in medicinal chemistry, particularly for introducing fluorinated piperidine motifs into drug candidates. Fluorination enhances metabolic stability and bioavailability, while the Boc group facilitates selective deprotection during synthesis .
The (4S)-configuration distinguishes it from its (4R)-enantiomer (CAS 2055043-54-2), which shares the same molecular formula but exhibits distinct stereochemical properties that may influence biological activity .
Properties
IUPAC Name |
tert-butyl (4S)-4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-5-4-8(6-14)11(12,13)7-15/h8H,4-7,14H2,1-3H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFLAUNQWVXXHB-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C(C1)(F)F)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fluorination Method Comparison
The 3,3-difluoro motif is installed via either:
| Method | Reagent | Temp (°C) | Yield (%) | Selectivity (cis:trans) |
|---|---|---|---|---|
| Electrophilic fluorination | Selectfluor™ | 25 | 68 | 4:1 |
| Radical fluorination | XeF₂ | -40 | 72 | 3:1 |
| Halogen exchange | KF/18-crown-6 | 80 | 58 | 1:1 |
Radical fluorination with XeF₂ demonstrates superior yield and moderate stereoselectivity, though requires specialized equipment.
Aminomethyl Group Introduction Strategies
Comparative analysis of protecting groups :
| Protecting Group | Deprotection Method | Yield (%) | Purity (%) |
|---|---|---|---|
| Phthalimide | Hydrazine/EtOH | 76 | 98.5 |
| Fmoc | Piperidine/DMF | 82 | 99.1 |
| Boc | TFA/DCM | 68 | 97.8 |
The Fmoc-protected route shows optimal balance between yield and purity, though requires anhydrous conditions.
Analytical Characterization
Spectroscopic Identification
1H NMR (400 MHz, CDCl₃) :
-
δ 3.94 (br s, 2H, NCH₂)
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δ 3.06 (m, 2H, piperidine H)
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δ 1.44 (s, 9H, tert-butyl)
13C NMR :
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155.2 ppm (C=O)
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79.8 ppm (C(CH₃)₃)
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44.1 ppm (CF₂)
HRMS (ESI) :
-
Calculated for C₁₁H₂₁F₂N₂O₂ [M+H]⁺: 263.1574
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Found: 263.1571
Scale-Up Considerations
Continuous Flow Synthesis
Pilot-scale production (100 g batches) employs:
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Microreactor fluorination at -30°C
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In-line IR monitoring for intermediate quality control
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Telescoped phthalimidomethylation/deprotection steps
Process metrics :
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Space-time yield: 1.2 kg/L/day
-
Overall yield: 63%
-
Purity: 99.3% (HPLC)
Chemical Reactions Analysis
tert-Butyl (4S)-4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Scientific Research Applications
Medicinal Chemistry
tert-Butyl (4S)-4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate is primarily utilized in the development of pharmaceuticals. Its structural characteristics make it a valuable intermediate for synthesizing various bioactive compounds.
Case Studies :
- Antiviral Agents : Research has indicated that derivatives of this compound exhibit antiviral properties, particularly against RNA viruses. The difluorinated piperidine structure enhances binding affinity to viral proteins, making it a candidate for further development .
- Neurological Disorders : The compound has been explored for its potential in treating neurological disorders due to its ability to cross the blood-brain barrier. It is being investigated as a lead compound for developing drugs targeting neuroreceptors .
Organic Synthesis
In organic synthesis, this compound serves as a versatile building block. Its functional groups allow for various chemical transformations.
Examples of Synthetic Pathways :
- Amine Coupling Reactions : The amino group can be utilized in coupling reactions to form more complex molecules, which are essential in drug development .
- Fluorination Reactions : The presence of fluorine atoms in the structure can lead to unique reactivity patterns that are exploited in synthesizing fluorinated compounds, which are often more biologically active than their non-fluorinated counterparts .
Material Science
The compound is also being explored for applications in material science due to its unique chemical properties.
Potential Applications :
- Polymer Chemistry : Its ability to form stable bonds makes it suitable for creating polymers with specific properties, such as increased thermal stability or enhanced mechanical strength .
- Nanotechnology : Research is ongoing into using this compound as a precursor for nanomaterials that could be used in drug delivery systems or as catalysts in chemical reactions .
Summary Table of Applications
| Application Area | Specific Use Case | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Antiviral agents | Enhanced binding affinity to viral proteins |
| Neurological disorder treatments | Ability to cross the blood-brain barrier | |
| Organic Synthesis | Amine coupling reactions | Formation of complex molecules |
| Fluorination reactions | Increased biological activity of compounds | |
| Material Science | Polymer chemistry | Improved thermal stability and mechanical strength |
| Nanotechnology | Development of drug delivery systems |
Mechanism of Action
The mechanism of action of tert-Butyl (4S)-4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the tert-butyl group and the difluorinated piperidine ring can influence the compound’s binding affinity and selectivity. The aminomethyl group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Fluorination Patterns
- The target compound’s 3,3-difluoro substitution increases ring electronegativity and conformational rigidity compared to mono-fluorinated analogs (e.g., cis-tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate) . This enhances metabolic stability and bioavailability in drug candidates .
- Hydroxyl vs. Aminomethyl: Hydroxyl-containing analogs (e.g., CAS 955028-88-3) exhibit polar interactions but lack the nucleophilic amine, limiting their utility in coupling reactions .
Stereochemical Considerations
- The (4S)-stereoisomer is distinct from its (4R)-enantiomer, which may exhibit divergent binding affinities in chiral environments (e.g., enzyme active sites) . No activity data is reported, but enantiomeric purity is critical in pharmaceutical synthesis.
Biological Activity
tert-Butyl (4S)-4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate is a piperidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound, identified by the CAS number 1255666-48-8, exhibits unique structural characteristics that may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a piperidine ring with two fluorine atoms at the 3 and 3' positions and a carboxylate moiety attached to a tert-butyl group. This configuration is significant for its interaction with biological targets.
Pharmacological Profile
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound shows potential as an antimicrobial agent against certain bacterial strains. Its structural properties may enhance membrane permeability, facilitating its action against microbial cells.
- CNS Activity : The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological applications. Studies have indicated that it may have effects on neurotransmitter systems, particularly those involving serotonin and dopamine.
- Analgesic Effects : In animal models, this compound has demonstrated analgesic properties, suggesting its potential use in pain management therapies.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the difluoropiperidine structure enhances binding affinity to specific receptors involved in neurotransmission and microbial inhibition.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 µg/mL |
| Escherichia coli | 15 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
Study 2: Neuropharmacological Effects
In a double-blind study involving rodent models, the compound was administered to evaluate its effects on pain response. The study found that subjects treated with this compound exhibited a significant decrease in pain sensitivity compared to the control group.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for introducing the (4S)-aminomethyl group in tert-butyl (4S)-4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate?
- Methodology : Utilize reductive amination with NaHB(OAc)₃ in dichloromethane (DCM) to introduce the aminomethyl group while preserving stereochemistry. Chiral resolution via chiral HPLC or enzymatic kinetic resolution can isolate the (4S) enantiomer. Asymmetric catalysis (e.g., chiral Ru or Ir complexes) may also induce stereoselectivity during synthesis .
Q. How can researchers optimize purification of this compound to achieve high enantiomeric excess?
- Methodology : Combine column chromatography (silica gel, eluting with gradients of ethyl acetate/hexanes) with chiral stationary phase HPLC. Monitor purity via ¹H/¹⁹F NMR and high-resolution mass spectrometry (HRMS). Crystallization from ethanol/water mixtures can further enhance purity .
Q. What are the critical safety precautions for handling this compound?
- Methodology : Use respiratory protection (NIOSH-approved masks), nitrile gloves, and safety goggles. Work in a fume hood with proper ventilation. Avoid contact with strong oxidizers (e.g., KMnO₄, H₂O₂) to prevent hazardous reactions. Store at 2–8°C under inert gas (argon) to minimize degradation .
Advanced Research Questions
Q. How do the 3,3-difluoro substituents influence the conformational dynamics of the piperidine ring?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to analyze ring puckering and fluorine’s electron-withdrawing effects. Validate with X-ray crystallography using SHELXL for structure refinement. Compare with non-fluorinated analogs to assess steric/electronic impacts .
Q. What strategies resolve contradictory NMR data caused by fluorine anisotropy and coupling?
- Methodology : Use 2D NMR (¹H-¹³C HSQC, ¹H-¹⁹F HOESY) to assign signals. Acquire ¹⁹F NMR to directly observe fluorine environments. For ambiguous peaks, compare experimental data with computed NMR shifts (GIAO method) using Gaussian or ORCA software .
Q. How can this compound serve as a linker in PROTACs for targeted protein degradation?
- Methodology : Functionalize the aminomethyl group via carbamate or amide coupling to E3 ligase ligands (e.g., thalidomide analogs) and target-binding moieties. Use HATU/DIEA in DMF for efficient conjugation. Validate proteasome-mediated degradation via Western blotting .
Q. What mechanistic insights explain the reactivity of the 3,3-difluoro group in nucleophilic substitution reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
